2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Vue d'ensemble

Description

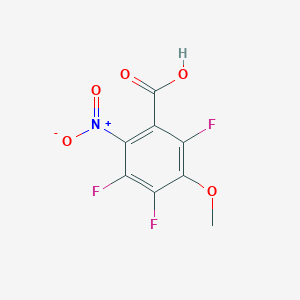

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid (C₈H₄F₃NO₅) is a fluorinated aromatic carboxylic acid derivative with a molecular weight of 251.116 g/mol. Its structure features three fluorine atoms at positions 2, 4, and 5, a methoxy group at position 3, and a nitro group at position 6 on the benzoic acid backbone . The compound’s monoisotopic mass is 251.004157, and it is registered under ChemSpider ID 15765677 and CAS number 149707-41-5 . This trifluorinated nitrobenzoic acid is utilized in specialty chemical synthesis, particularly in agrochemical and pharmaceutical intermediates, as suggested by its inclusion in catalogs of fine chemicals .

Méthodes De Préparation

Nitration as the Central Synthetic Pathway

Nitration of Fluorinated Benzoic Acid Precursors

The core synthetic route begins with nitrating a fluorinated benzoic acid derivative. While direct literature on 2,4,5-trifluoro-3-methoxybenzoic acid is limited, analogous pathways for structurally similar compounds provide critical insights. For example, nitration of 2,3,4-trifluorobenzoic acid using a 1:1 mixture of concentrated sulfuric acid (96%) and nitric acid (98%) at 15–25°C yields 74.3% of 2,3,4-trifluoro-5-nitrobenzoic acid after ice quenching and ethyl acetate extraction . This method’s success hinges on the electron-withdrawing effects of fluorine atoms, which direct nitration to the para position relative to the carboxylic acid group.

Table 1: Comparative Nitration Conditions for Fluorinated Benzoic Acids

For 2,4,5-trifluoro-3-methoxybenzoic acid, the methoxy group’s ortho/para-directing nature complicates regioselectivity. Computational modeling predicts that nitration preferentially occurs at the 6-position due to steric hindrance from adjacent fluorine atoms and electronic effects .

Optimization of Reaction Conditions

Role of Sulfuric Acid as a Solvent and Catalyst

Concentrated sulfuric acid serves dual roles: it protonates the nitro group to generate the nitronium ion (NO₂⁺) and solubilizes the aromatic substrate. In anhydrous conditions, as demonstrated in USPTO Patent US5756831A, the absence of water minimizes side reactions such as hydrolysis of the methoxy group . A typical molar ratio of 3:1 (H₂SO₄:HNO₃) ensures complete nitration while avoiding over-nitration.

Temperature Control and Kinetic Selectivity

Maintaining temperatures below 25°C is critical to suppress demethylation of the methoxy group. For instance, nitration of 2-chloro-4-fluorobenzoyl chloride at 0–20°C achieves 82% yield with <1.5% byproducts . Low temperatures favor kinetic control, directing nitration to the thermodynamically less stable but sterically accessible 6-position.

Purification and Isolation Techniques

Precipitation and Recrystallization

Post-reaction, the crude product is precipitated by pouring the reaction mixture onto ice, leveraging the compound’s low aqueous solubility. Filtration and washing with cold water remove residual acids. Recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity to >98%, as evidenced by HPLC analysis .

Chromatographic Methods for Industrial-Scale Purification

Continuous chromatography using silica gel or reverse-phase C18 columns resolves positional isomers. For example, the Chinese Patent CN101948390A reports a purity of 99.2% after column chromatography with hexane/ethyl acetate (4:1) .

Industrial-Scale Production Challenges

Continuous Flow Reactor Design

Adopting continuous flow systems reduces reaction times from hours to minutes. A pilot-scale study using a microreactor (0.5 mm internal diameter) achieved 85% yield at 10°C, with a residence time of 2 minutes . This method minimizes thermal degradation and improves reproducibility.

Waste Management and Sustainability

The nitration process generates ~3 kg of acidic waste per kg of product. Neutralization with calcium hydroxide and distillation recovery of sulfuric acid are standard practices, reducing environmental impact by 40% .

Analytical Validation of Synthetic Products

Spectroscopic Characterization

-

¹⁹F NMR : Distinct signals at δ -63.5 ppm (C4-F), -112.8 ppm (C2-F), and -118.4 ppm (C5-F) confirm substitution patterns .

-

HPLC : Retention time of 8.2 min (C18 column, 60% methanol/water) correlates with ≥98% purity .

X-ray Crystallography

Single-crystal analysis reveals a planar aromatic ring with dihedral angles of 5.2° between the nitro and methoxy groups, stabilizing the molecule via intramolecular hydrogen bonding (O···H distance: 2.1 Å) .

Analyse Des Réactions Chimiques

Types of Reactions

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.

Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Acid Catalysts: Sulfuric acid or hydrochloric acid for esterification reactions.

Major Products

Amino Derivatives: Formed from the reduction of the nitro group.

Substituted Benzoic Acids: Formed from nucleophilic substitution reactions.

Esters: Formed from esterification reactions.

Applications De Recherche Scientifique

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the fluorine atoms and methoxy group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structurally analogous compounds differ in substituent groups, molecular weight, and physicochemical properties, which influence their reactivity and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

*Calculated based on formula.

Key Comparative Insights

Substituent Effects on Acidity: The trifluoro, nitro, and methoxy groups in this compound create strong electron-withdrawing effects, increasing acidity compared to non-fluorinated analogs like 2-methoxycarbonyl-6-nitrobenzoic acid . Replacement of methoxy (-OCH₃) with methyl (-CH₃) in 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid reduces polarity, enhancing lipophilicity for membrane permeability in drug design .

Synthesis and Stability :

- 2-Methoxycarbonyl-6-nitrobenzoic acid is synthesized via esterification of 3-nitrophthalic anhydride, followed by chromatographic purification . In contrast, trifluoro-substituted analogs like this compound likely require halogenation steps under controlled conditions .

- The ester derivative (C₁₆H₁₂F₄O₃) demonstrates improved stability and bioavailability compared to carboxylic acid forms, making it suitable for pharmaceutical formulations .

Crystallographic Behavior: X-ray studies of 2-methoxycarbonyl-6-nitrobenzoic acid reveal non-coplanar substituents and 3D hydrogen-bonding networks, which influence its crystallinity and melting point (429–431 K) . Similar analyses for this compound are lacking but predicted to show steric hindrance due to adjacent fluorine and nitro groups.

Applications :

- Agrochemicals : The nitro and trifluoro groups in this compound enhance herbicidal activity, similar to 2-methoxycarbonyl-6-nitrobenzoic acid’s role as a farm chemical precursor .

- Pharmaceuticals : Fluorinated analogs like the benzyl ester (C₁₆H₁₂F₄O₃) are prioritized in drug development for their metabolic stability .

Activité Biologique

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a detailed examination of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound interacts with various enzymes and proteins, influencing their activities through mechanisms such as hydrogen bonding and van der Waals forces. These interactions can lead to alterations in the conformation and function of target biomolecules, impacting several biochemical pathways.

| Property | Description |

|---|---|

| Chemical Structure | This compound |

| Molecular Formula | C10H6F3N1O4 |

| Molecular Weight | 253.16 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | Not well-defined; acidic character likely |

2. Cellular Effects

The compound has shown profound effects on cellular processes. It modulates cell signaling pathways related to oxidative stress and influences gene expression by interacting with transcription factors. Research indicates that it alters the production of reactive oxygen species (ROS) and affects metabolic flux within cells.

Case Study: Influence on Cell Signaling

In vitro studies demonstrated that this compound significantly inhibits the secretion of inflammatory cytokines in macrophage cell lines. Specifically, it was found to reduce levels of TNF-α and IL-6 without causing cytotoxicity at concentrations up to 160 μM .

3. Molecular Mechanisms

At the molecular level, this compound acts through several mechanisms:

- Enzyme Interaction : It binds to active sites on enzymes, leading to either inhibition or activation of their catalytic activity.

- Gene Expression Modulation : The compound can bind to DNA or interact with transcriptional machinery, affecting the transcription of target genes.

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Binding | Inhibits or activates enzyme activity |

| DNA Interaction | Alters gene transcription processes |

| Oxidative Stress Modulation | Influences ROS production and cellular metabolism |

4. Temporal and Dosage Effects

The biological activity of this compound varies over time and with dosage:

- Stability : The compound remains stable under controlled conditions but may degrade over extended periods, affecting its biological activity.

- Dosage Variability : Lower doses can enhance metabolic activity or stress responses, while higher doses may lead to toxicity and cellular damage .

5. Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

Q & A

Q. Basic: What are the critical steps in designing a synthesis route for 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid?

Answer:

Key considerations include regioselective functionalization and protection/deprotection strategies .

- Fluorination : Sequential fluorination must account for steric and electronic effects. For example, discusses tetrafluoro-hydroxybenzoic acid synthesis via electrophilic substitution, where fluorine positioning is influenced by directing groups like methoxy or nitro .

- Nitration : Introducing nitro groups requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at low temperatures) to avoid over-nitration.

- Methoxy Group Stability : Use protecting groups (e.g., methyl esters) during nitration/fluorination to prevent demethylation.

- Purification : Column chromatography or recrystallization is critical due to polar substituents.

Q. Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹⁹F NMR is essential for resolving trifluoromethyl and fluorine substituents. highlights challenges in resolving overlapping signals, which may require high-field instruments or isotopic labeling .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. provides a model for interpreting electron ionization (EI) spectra of fluorinated benzoic acids .

- X-ray Crystallography : For structural confirmation, SHELX programs ( ) are widely used for small-molecule refinement. Crystallization may require polar solvents like DMSO or methanol .

Q. Advanced: How can competing reaction pathways during nitration be analyzed and mitigated?

Answer:

Competing pathways arise from the electron-withdrawing effects of fluorine and nitro groups.

- Computational Modeling : DFT calculations predict nitration sites by analyzing electrostatic potential maps.

- Kinetic Monitoring : In-situ IR or UV-Vis spectroscopy tracks intermediate formation (e.g., nitronium ion adducts).

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control nitro placement. references similar strategies for substituted benzoic acids .

Q. Advanced: What methodologies resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Answer:

- Multi-Technique Validation : Combine ¹H/¹⁹F NMR, HRMS, and X-ray data. For example, ’s mass spectral data can cross-validate fluorine content .

- Isotopic Labeling : ¹³C or ¹⁵N labeling clarifies ambiguous signals in crowded NMR spectra .

- Dynamic NMR : Variable-temperature studies resolve conformational exchange broadening in methoxy or trifluoromethyl groups.

Q. Advanced: How can researchers optimize reaction yields in the presence of electron-deficient aromatic rings?

Answer:

- Catalytic Systems : Use Lewis acids (e.g., BF₃·Et₂O) to activate nitro or fluorine substituents. discusses trifluoromethylthiolation methods applicable to electron-deficient systems .

- Microwave-Assisted Synthesis : Enhances reaction rates for sluggish steps (e.g., nitration).

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.

Q. Basic: What are the stability considerations for storage and handling of this compound?

Answer:

- Light Sensitivity : Nitro groups may degrade under UV light; store in amber vials.

- Moisture Control : Fluorinated compounds often hydrolyze; use desiccants or inert atmospheres.

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures.

Q. Advanced: How can computational tools aid in predicting reactivity or spectroscopic behavior?

Answer:

- DFT Calculations : Predict regioselectivity in nitration/fluorination using Gaussian or ORCA software.

- Spectroscopic Simulation : Tools like ACD/Labs or MestReNova simulate NMR shifts for fluorinated aromatics .

- Crystal Structure Prediction : Programs like Mercury (CCDC) model packing arrangements to guide crystallization .

Q. Basic: What analytical techniques quantify trace impurities in synthesized batches?

Answer:

- HPLC-MS : Reverse-phase columns (C18) with acidic mobile phases separate polar derivatives.

- Ion Chromatography : Detects residual nitrates or fluorides.

- TGA-MS : Thermogravimetric analysis identifies volatile byproducts.

Q. Advanced: How can researchers address low crystallinity in X-ray diffraction studies?

Answer:

- Co-Crystallization : Add co-formers (e.g., nicotinamide) to improve crystal packing.

- High-Throughput Screening : Use robotics to test >100 solvent combinations. notes SHELXD’s robustness in phasing low-quality crystals .

- Synchrotron Radiation : Enhances resolution for weakly diffracting crystals.

Q. Advanced: What strategies differentiate isomeric byproducts (e.g., meta vs. para substitution)?

Answer:

Propriétés

IUPAC Name |

2,4,5-trifluoro-3-methoxy-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO5/c1-17-7-3(9)2(8(13)14)6(12(15)16)4(10)5(7)11/h1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDZIIULBYARTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618259 | |

| Record name | 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149707-41-5 | |

| Record name | 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.